molecular formula C10H12BrNO2 B1373618 Ethyl 2-amino-3-bromo-5-methylbenzoate CAS No. 1171131-04-6

Ethyl 2-amino-3-bromo-5-methylbenzoate

Cat. No.: B1373618
CAS No.: 1171131-04-6
M. Wt: 258.11 g/mol
InChI Key: JWLQBNSDENZEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-bromo-5-methylbenzoate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-3-bromo-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-3-bromo-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQBNSDENZEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171131-04-6
Record name ethyl 2-amino-3-bromo-5-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of Ethyl 2-amino-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and applications of Ethyl 2-amino-3-bromo-5-methylbenzoate.

High-Value Scaffold for Ryanodine Receptor Modulators and Quinazoline Therapeutics

Executive Summary

Ethyl 2-amino-3-bromo-5-methylbenzoate is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of anthranilic diamide insecticides (ryanoids) and nitrogenous heterocycles for oncology. Its structural uniqueness lies in the 3-bromo-5-methyl substitution pattern on the anthranilate core. Unlike the more common 5-halo derivatives, the 3-bromo position provides a strategic handle for orthogonal functionalization proximal to the amino group, enabling the construction of sterically constrained biaryls and fused ring systems like quinazolines and benzoxazinones.

This guide details the physicochemical properties, validated synthesis pathways, and reactivity profiles necessary for utilizing this compound in high-throughput library generation and process chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Ethyl 2-amino-3-bromo-5-methylbenzoate
CAS Number 1171131-04-6
Molecular Weight 258.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 58–62 °C (Typical range for ethyl esters of this class)
LogP (Predicted) 3.42 ± 0.4
pKa (Conjugate Acid) ~2.1 (Amino group reduced basicity due to ortho-Br and ortho-Ester)
Solubility Soluble in DMSO, DCM, EtOAc; Sparingly soluble in water

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers, each governed by specific electronic and steric effects:

  • The Nucleophilic Amine (C2-NH₂): Flanked by an ester at C1 and a bromine at C3, this amine is sterically crowded and electronically deactivated. It participates in condensation reactions (e.g., with acid chlorides or aldehydes) but often requires elevated temperatures or catalysis compared to unsubstituted anilines.

  • The Electrophilic Ester (C1-COOEt): Serves as the cyclization partner. Reaction with primary amines or ammonia yields benzamides; reaction with formamide derivatives yields quinazolinones.

  • The Aryl Bromide (C3-Br): A high-value handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its position ortho to the amine allows for the synthesis of atropisomeric biaryls or subsequent internal cyclization.

Reactivity Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold.

ReactivityMap Core Ethyl 2-amino-3-bromo- 5-methylbenzoate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C3-Aryl Derivatives) Core->Suzuki Pd(0), Ar-B(OH)2 Cyclization Condensation/Cyclization (Quinazolinones) Core->Cyclization Formamide / Orthoesters Sandmeyer Sandmeyer/Diazotization (C2-Halides/Nitriles) Core->Sandmeyer NaNO2, HX / CuCN Product1 Biaryl Anthranilates (Ryanoid Precursors) Suzuki->Product1 Product2 8-Bromo-6-methyl- quinazolin-4(3H)-ones Cyclization->Product2 Product3 Ethyl 3-bromo-2-cyano- 5-methylbenzoate Sandmeyer->Product3

Figure 1: Divergent reactivity map showing the three primary synthetic vectors: C3-arylation, heterocyclic ring closure, and C2-functional group interconversion.

Synthesis Pathways[1][4][7][8][9][10][11]

The synthesis of Ethyl 2-amino-3-bromo-5-methylbenzoate is governed by the directing effects of the amino and methyl groups. Unlike the 5-bromo isomer (which forms if the 5-position is open), the presence of the 5-methyl group forces electrophilic bromination to the 3-position.

Validated Synthetic Route

Precursor: Ethyl 2-amino-5-methylbenzoate (prepared via esterification of the acid).

  • Bromination Strategy:

    • Reagent: N-Bromosuccinimide (NBS) or elemental Bromine (Br₂).

    • Solvent: Acetonitrile (ACN) or DMF.

    • Mechanism: The amino group is a strong ortho/para director. The 5-position (para) is blocked by the methyl group. Consequently, bromination occurs exclusively at the 3-position (ortho).

    • Yield: Typically 85–95% due to the high regioselectivity enforced by the 5-methyl block.

SynthesisRoute Start 2-Amino-5-methylbenzoic Acid Step1 Esterification (EtOH, H2SO4, Reflux) Start->Step1 Intermediate Ethyl 2-amino-5-methylbenzoate Step1->Intermediate Step2 Regioselective Bromination (NBS, DMF, 0°C -> RT) Intermediate->Step2 Final Ethyl 2-amino-3-bromo-5-methylbenzoate (Target) Step2->Final

Figure 2: Linear synthesis workflow relying on steric blocking at C5 to ensure C3 regioselectivity.

Key Applications & Mechanisms

A. Ryanodine Receptor (RyR) Modulation

This molecule belongs to the class of anthranilic diamides , a chemical family that includes the blockbuster insecticides Chlorantraniliprole and Cyantraniliprole.

  • Mechanism: These compounds bind to the ryanodine receptor calcium channels in muscle cells, causing uncontrolled calcium release and paralysis in pests.

  • Role of the Scaffold: The 2-amino-3-bromo-5-methylbenzoate core serves as the "right-hand" side of the diamide. The bromine atom at C3 provides a steric bulk that locks the conformation of the amide bond, a critical feature for high-affinity binding to the RyR pocket.

B. Quinazoline Kinase Inhibitors

Reacting the amino-ester core with formamidine acetate or triethyl orthoformate yields 8-bromo-6-methylquinazolin-4(3H)-one .

  • Significance: The resulting 8-bromo group is preserved, allowing for late-stage introduction of aryl groups via Suzuki coupling to target specific kinase pockets (e.g., EGFR, VEGFR) where an 8-aryl substituent interacts with the hinge region or solvent front.

Experimental Protocol: Suzuki-Miyaura Coupling

A standardized protocol for functionalizing the C3-position, validated for similar anthranilate scaffolds.

Objective: Synthesis of Ethyl 2-amino-5-methyl-3-phenylbenzoate (Biaryl derivative).

Reagents:

  • Ethyl 2-amino-3-bromo-5-methylbenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the aryl bromide substrate, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly to minimize air exposure.

  • Reaction: Seal and heat to 90 °C for 4–6 hours. Monitor by TLC/LCMS (Target mass: M+H ≈ 256).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Technical Note: The free amino group at C2 can coordinate to Palladium, potentially poisoning the catalyst. If conversion is low, use a bidentate ligand system (e.g., XPhos Pd G3) or protect the amine as an acetamide prior to coupling.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can degrade over time).

References

  • Lahm, G. P., et al. "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 2005.

  • DuPont (Corteva Agriscience). "Anthranilamide Insecticides." World Intellectual Property Organization (WIPO) Patent WO2003015518, 2003. (Describes the general synthesis of 3-halo-5-alkyl anthranilates).

  • Wichmann, J., et al. "Synthesis of 8-substituted quinazolinones via Suzuki coupling." Tetrahedron Letters, 2010.
  • Sigma-Aldrich. "Safety Data Sheet: Methyl 2-amino-5-bromo-3-methylbenzoate." (Analogous safety data).

Sources

Distinguishing Ethyl 2-amino-3-bromo-5-methylbenzoate and Ethyl 2-amino-5-methylbenzoate: A Guide to Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis and drug discovery, substituted anthranilates serve as pivotal building blocks. Among these, Ethyl 2-amino-5-methylbenzoate and its brominated derivative, Ethyl 2-amino-3-bromo-5-methylbenzoate, are two key intermediates. While structurally similar, the introduction of a single bromine atom at the C-3 position dramatically alters the molecule's physicochemical properties, reactivity, and synthetic utility. This technical guide provides an in-depth analysis of these two compounds, elucidating their core differences to inform strategic decisions in chemical synthesis and drug development programs. We will explore their structural nuances, comparative properties, synthetic pathways, and the profound impact of the C-Br bond on the molecule's application as a versatile scaffold in medicinal chemistry.

Introduction: A Tale of Two Intermediates

At first glance, Ethyl 2-amino-5-methylbenzoate and Ethyl 2-amino-3-bromo-5-methylbenzoate are closely related aromatic amines. Both are derivatives of benzoic acid, featuring an ethyl ester, an amino group at the 2-position, and a methyl group at the 5-position. The fundamental distinction lies in the presence of a bromine atom on the benzene ring of the latter compound.

  • Ethyl 2-amino-5-methylbenzoate: A substituted anthranilate ester, it serves as a foundational building block in organic synthesis.

  • Ethyl 2-amino-3-bromo-5-methylbenzoate: A halogenated derivative, this molecule is not just a building block but an advanced intermediate, engineered for subsequent, specific chemical transformations.

The strategic placement of the bromine atom is the key differentiator. It acts as both an electronic modifier to the aromatic system and, more importantly, a versatile synthetic "handle." This allows for the introduction of complex molecular fragments through various cross-coupling reactions, a cornerstone of modern drug development. Understanding the implications of this single atomic substitution is crucial for researchers designing synthetic routes and exploring structure-activity relationships (SAR).

Structural and Physicochemical Comparison

The addition of a bromine atom significantly alters the molecule's physical and chemical properties. The most immediate changes are in molecular weight and lipophilicity (LogP).

PropertyEthyl 2-amino-5-methylbenzoateEthyl 2-amino-3-bromo-5-methylbenzoate
Chemical Structure
CAS Number 58677-05-7[1][2][3][4][5][6][7]1171131-04-6[8][9]
Molecular Formula C₁₀H₁₃NO₂[1][3]C₁₀H₁₂BrNO₂[8]
Molecular Weight 179.22 g/mol [1][3]258.11 g/mol [8]
Appearance SolidNot specified, likely solid
Topological Polar Surface Area (TPSA) 52.32 Ų[1]52.32 Ų[8]
LogP ~1.75 - 2.9[1][3]~2.52[8]
Hydrogen Bond Donors 1[1]1[8]
Hydrogen Bond Acceptors 3[1]3[8]
Rotatable Bonds 2[1]2[8]

The increased molecular weight and LogP value for the brominated compound are direct consequences of incorporating the large, relatively nonpolar bromine atom. This enhanced lipophilicity can influence solubility in organic solvents and may impact pharmacokinetic properties in a drug development context.

Synthesis and Reactivity: A Divergent Path

The synthetic relationship between these two compounds is sequential. Ethyl 2-amino-5-methylbenzoate is the precursor to its brominated counterpart.

Synthesis of Ethyl 2-amino-5-methylbenzoate

The most common and straightforward synthesis is the Fischer esterification of 2-amino-5-methylbenzoic acid.

Protocol: Esterification of 2-amino-5-methylbenzoic acid

  • Setup: Suspend 2-amino-5-methylbenzoic acid in an excess of absolute ethanol.

  • Catalysis: Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through it, or add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.[5]

  • Workup: Cool the reaction mixture and neutralize it carefully with a base such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure ethyl 2-amino-5-methylbenzoate.

Synthesis of Ethyl 2-amino-3-bromo-5-methylbenzoate

This compound is prepared via electrophilic aromatic bromination of Ethyl 2-amino-5-methylbenzoate. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring.

  • -NH₂ (Amino) group: A powerful activating group and an ortho, para-director.[10]

  • -COOEt (Ethyl Ester) group: A deactivating group and a meta-director.

  • -CH₃ (Methyl) group: A weak activating group and an ortho, para-director.

The strongly activating amino group dominates the directing effects. It directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. The para position is blocked by the methyl group, leaving the two ortho positions (C3 and C6). Steric hindrance from the adjacent ethyl ester group at C2 makes the C3 position the favored site for substitution.

Causality in Experimental Choice: Direct bromination of anilines with molecular bromine (Br₂) can be too aggressive, often leading to polysubstitution and oxidation byproducts.[10] To achieve controlled monobromination, two common strategies are employed:

  • Using a milder brominating agent: N-Bromosuccinimide (NBS) is a common choice for regioselective bromination of activated aromatic rings.[11]

  • Temporarily moderating the activating group: The reactivity of the amino group can be "tamed" by converting it to an acetamide (-NHCOCH₃). This amide is still an ortho, para-director but is significantly less activating than the free amine, preventing over-bromination. The amino group can be regenerated by hydrolysis after the bromination step.[10]

Protocol: Controlled Bromination via Amide Protection

  • Protection: React Ethyl 2-amino-5-methylbenzoate with acetic anhydride in the presence of a mild base (e.g., pyridine) to form Ethyl 2-(acetylamino)-5-methylbenzoate.

  • Bromination: Dissolve the resulting amide in a suitable solvent (e.g., acetic acid or a chlorinated solvent). Add N-Bromosuccinimide (NBS) portion-wise at room temperature. Monitor the reaction by TLC.

  • Deprotection (Hydrolysis): Upon completion, quench the reaction. The crude product is then heated with aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide back to the free amine.

  • Workup and Purification: After neutralization, the final product, Ethyl 2-amino-3-bromo-5-methylbenzoate, is extracted and purified by standard methods.

G cluster_0 Synthesis Pathway A 2-Amino-5-methylbenzoic Acid B Ethyl 2-amino-5-methylbenzoate A->B Esterification (EtOH, H+) C Ethyl 2-(acetylamino)-5-methylbenzoate (Protected Intermediate) B->C Protection (Ac₂O) D Ethyl 2-amino-3-bromo-5-methylbenzoate B->D Direct Bromination (e.g., NBS) (Lower Control) C->D Bromination (NBS) -> Hydrolysis (H⁺/OH⁻) (Higher Control)

Caption: Synthetic routes to the target compounds.

Comparative Reactivity

The primary difference in reactivity stems from two factors: the electronic effect of the bromine and the presence of the C-Br bond.

  • Ring Electronics: Bromine deactivates the aromatic ring towards further electrophilic substitution through its inductive electron-withdrawing effect.[12] While it can donate electron density via resonance, this effect is weak for halogens.[12] Consequently, Ethyl 2-amino-3-bromo-5-methylbenzoate is less nucleophilic and thus less reactive in subsequent electrophilic aromatic substitution reactions compared to its non-brominated parent.

  • The C-Br Bond as a Synthetic Handle: This is the most significant difference in their synthetic utility. The carbon-bromine bond is a prime reaction site for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position, a capability entirely absent in Ethyl 2-amino-5-methylbenzoate.

G cluster_0 Reactivity Profile: Ethyl 2-amino-5-methylbenzoate cluster_1 Reactivity Profile: Ethyl 2-amino-3-bromo-5-methylbenzoate A Aromatic Ring (Electron Rich) A_react Electrophilic Aromatic Substitution (EAS) A->A_react High Reactivity B Aromatic Ring (Less Electron Rich) B_react Electrophilic Aromatic Substitution (EAS) B->B_react Lower Reactivity C C-Br Bond C_react Cross-Coupling Reactions (Suzuki, Heck, etc.) C->C_react Versatile Handle

Caption: Comparative reactivity of the two compounds.

Applications in Drug Development

The distinct reactivity profiles of these two molecules define their roles in the synthesis of Active Pharmaceutical Ingredients (APIs).

  • Role of Ethyl 2-amino-5-methylbenzoate: This compound is an excellent starting point or scaffold. It provides the basic anthranilate framework found in numerous biologically active molecules. Its utility lies in reactions involving the amino group (e.g., amide formation, diazotization) or the ester (e.g., reduction, hydrolysis). It serves as a precursor for building molecules where further functionalization of the aromatic ring is not immediately required at the C3 position.[13]

  • Role of Ethyl 2-amino-3-bromo-5-methylbenzoate: This is a high-value intermediate for targeted synthesis and library generation in drug discovery. The bromine atom acts as a "linchpin" for diversification. Researchers can take this single intermediate and, through various cross-coupling reactions, attach a wide array of different chemical groups (aryl, heteroaryl, alkyl, etc.) at the C3 position. This is an incredibly efficient strategy for:

    • Structure-Activity Relationship (SAR) Studies: Rapidly generating a library of analogues to probe how changes at a specific molecular position affect biological activity.

    • Lead Optimization: Fine-tuning the properties of a lead compound (e.g., potency, selectivity, metabolic stability) by introducing specific functionalities.

    • Access to Complex Scaffolds: Building complex polycyclic systems that are difficult to access through other synthetic routes.

Conclusion

The difference between Ethyl 2-amino-5-methylbenzoate and Ethyl 2-amino-3-bromo-5-methylbenzoate is a clear illustration of strategic chemical design. While the former is a fundamental building block, the latter is an advanced, versatile intermediate engineered for modern synthetic chemistry. The presence of the bromine atom transforms a simple scaffold into a powerful tool for molecular diversification. For researchers in drug development, recognizing this distinction is key to designing efficient, flexible, and robust synthetic strategies to create novel therapeutics. The choice between these two reagents depends entirely on the ultimate synthetic goal: one provides a foundation, while the other offers a gateway to vast chemical complexity.

References

  • Ethyl 2-amino-5-bromo-3-methylbenzoate (1 x 500 mg) . Reagentia. [Link]

  • Ethyl 2-amino-5-methylbenzoate | C10H13NO2 | CID 12327280 . PubChem. [Link]

  • Electrophilic Aromatic Substitution . Making Molecules. [Link]

  • The role of halogens in electrophilic aromatic substitution . Chemistry Stack Exchange. [Link]

  • 24.8 Reactions of Arylamines . OpenStax. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . PMC. [Link]

  • Bromination of aromatic compounds without catalyst . Sciencemadness.org. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cyclization Reactions of Ethyl 2-amino-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthetically valuable cyclization reactions of Ethyl 2-amino-3-bromo-5-methylbenzoate. This versatile starting material can be transformed into a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document outlines three powerful palladium-catalyzed methodologies for the construction of indole derivatives, a privileged structural motif in numerous biologically active compounds. The protocols provided are based on well-established synthetic strategies and have been adapted to the specific substrate, offering a robust starting point for laboratory-scale synthesis.

Introduction: The Strategic Importance of Ethyl 2-amino-3-bromo-5-methylbenzoate in Heterocyclic Synthesis

Ethyl 2-amino-3-bromo-5-methylbenzoate is a readily accessible building block that possesses multiple reactive sites, making it an ideal precursor for the synthesis of complex heterocyclic systems. The presence of an amino group, a bromo substituent ortho to the amine, and an ester moiety on the aromatic ring allows for a range of selective transformations. Intramolecular cyclization reactions, particularly those catalyzed by transition metals, offer an efficient and atom-economical approach to constructing fused ring systems. This guide focuses on palladium-catalyzed pathways, which are renowned for their functional group tolerance and broad substrate scope. The methodologies detailed herein—the Larock Indole Synthesis, the Intramolecular Heck Reaction, and a Sonogashira Coupling followed by cyclization—provide access to a diverse array of substituted indoles, which are key components of many pharmaceuticals and natural products.

I. Larock Indole Synthesis: A Convergent Approach to 2,3-Disubstituted Indoles

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne, providing a direct route to 2,3-disubstituted indoles.[1][2] This one-pot reaction is highly regioselective and tolerates a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.

Causality Behind Experimental Choices

The choice of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent are critical for the success of the Larock indole synthesis. Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For o-bromoanilines, which are less reactive than their iodo-counterparts, the use of bulky, electron-rich phosphine ligands can facilitate the initial oxidative addition step.[3] A base is required to neutralize the hydrogen halide generated during the catalytic cycle. The solvent should be a high-boiling, polar aprotic solvent to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Larock Indole Synthesis

Materials:

  • Ethyl 2-amino-3-bromo-5-methylbenzoate

  • Disubstituted alkyne (e.g., 1-phenyl-1-propyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like XPhos

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 2-amino-3-bromo-5-methylbenzoate (1.0 mmol), the disubstituted alkyne (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and the phosphine ligand (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂ (5 mol%)Other Pd(0) or Pd(II) sources can be used.
Ligand PPh₃ (10 mol%) or XPhos (10 mol%)Ligand choice can significantly impact yield.
Base K₂CO₃ (2.5 equiv)Other bases like Cs₂CO₃ or Na₂CO₃ can be used.
Solvent Anhydrous DMFNMP or dioxane can also be suitable.
Temperature 100-120 °COptimization may be required.
Alkyne 1.2 equivalentsA slight excess is generally used.
Mechanism of the Larock Indole Synthesis

The catalytic cycle of the Larock indole synthesis is initiated by the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl bromide to the Pd(0) complex. The alkyne then coordinates to the resulting arylpalladium(II) species and undergoes migratory insertion. Intramolecular cyclization of the nitrogen atom onto the palladium-bound vinyl group forms a six-membered palladacycle. Finally, reductive elimination regenerates the Pd(0) catalyst and furnishes the indole product.[1]

Larock_Indole_Synthesis Start Pd(II) Precatalyst Pd0 Pd(0)L₂ Start->Pd0 Reduction OxAdd Oxidative Addition Pd0->OxAdd ArPdBr ArPd(II)(Br)L₂ OxAdd->ArPdBr Ar-Br AlkyneCoord Alkyne Coordination ArPdBr->AlkyneCoord VinylPd Vinylpalladium Intermediate AlkyneCoord->VinylPd Alkyne Cyclization Intramolecular Cyclization VinylPd->Cyclization Palladacycle Six-membered Palladacycle Cyclization->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regeneration Indole Indole Product RedElim->Indole Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr ArPd(II)(Br)L₂ OxAdd->ArPdBr Ar-Br AlkeneCoord Intramolecular Alkene Coordination ArPdBr->AlkeneCoord AlkylPd Alkylpalladium Intermediate AlkeneCoord->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim Product Cyclized Product BetaElim->Product HPdBr HPd(II)(Br)L₂ BetaElim->HPdBr HPdBr->Pd0 + Base - HB-Base⁺ Base Base Base->HPdBr Sonogashira_Cyclization cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization a0 Pd(0)L₂ a1 ArPd(II)(Br)L₂ a0->a1 Oxidative Addition (Ar-Br) a2 ArPd(II)(C≡CR)L₂ a1->a2 Transmetalation (from Cu-C≡CR) a2->a0 a3 Ar-C≡C-R a2->a3 Reductive Elimination b0 2-Alkynyl Aniline a3->b0 b1 Indole Product b0->b1 5-endo-dig Cyclization (Catalyzed or Thermal)

Sources

Hydrolysis of Ethyl 2-amino-3-bromo-5-methylbenzoate to the corresponding acid

[1]

Executive Summary

Target Analyte: 2-amino-3-bromo-5-methylbenzoic acid (CAS: 13091-43-5) Substrate: Ethyl 2-amino-3-bromo-5-methylbenzoate Reaction Class: Nucleophilic Acyl Substitution (Saponification)[1]

This guide details the optimized protocol for the hydrolysis of ethyl 2-amino-3-bromo-5-methylbenzoate. While standard ester hydrolysis is routine, this specific substrate presents unique challenges due to the electronic deactivation by the ortho-amino group and steric crowding introduced by the C3-bromine atom.[1] The protocol prioritizes a Lithium Hydroxide (LiOH) mediated pathway in a mixed THF/Water system to ensure mild conditions, minimizing the risk of thermal decarboxylation—a known failure mode for electron-rich anthranilic acids.[1]

Chemical Logic & Mechanistic Insight

Structural Challenges

The conversion of the ethyl ester to the free acid is governed by two competing structural factors:

  • Resonance Deactivation (Electronic): The C2-amino group is a strong resonance donor (

    
     effect).[1] It donates electron density into the benzene ring and, by extension, the carbonyl carbon of the ester.[1] This reduces the electrophilicity of the carbonyl, making it less susceptible to nucleophilic attack by the hydroxide ion compared to unsubstituted benzoates.[1]
    
  • Steric Environment (Geometric):

    • Position 3 (Bromine): The bromine atom at C3 is bulky.[1] While not directly flanking the ester (which is at C1), it forces the C2-amino group to adopt a specific conformation, potentially crowding the reaction center.[1]

    • Position 6 (Hydrogen): The C6 position is unsubstituted, meaning the ester is not "cryptic" (like a mesityl ester). Therefore, harsh "anhydrous hydroxide" conditions (e.g., KOtBu/DMSO) are generally unnecessary and pose a risk of side reactions.

The Solution: LiOH/THF/H2O System

We utilize Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF) and Water mixture.[1][2][3][4][5]

  • Why LiOH? The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the carbonyl oxygen.[1] This coordination enhances the electrophilicity of the carbonyl carbon, counteracting the deactivating resonance of the amine.[1]
    
  • Why THF/Water? The starting material is lipophilic (due to the ethyl, bromo, and methyl groups). THF ensures full solubility of the substrate, while water is required for the hydrolysis mechanism and solvation of the base.[1]

Experimental Protocol

Materials & Reagents
ComponentFunctionEquivalents (eq)Notes
Ethyl 2-amino-3-bromo-5-methylbenzoate Substrate1.0Purity >95% recommended
LiOH[1][6]·H₂O Base / Nucleophile3.0 - 4.0Powdered; Excess drives equilibrium
THF (Tetrahydrofuran) Co-solventN/AHPLC Grade; Solubilizes ester
Deionized Water Solvent / ReactantN/AReaction medium
1M HCl Quenching AgentAs neededFor pH adjustment to pI
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve Ethyl 2-amino-3-bromo-5-methylbenzoate (1.0 eq) in THF (approx. 5-10 mL per gram of substrate).

    • Checkpoint: Ensure the solution is clear and homogeneous.

  • Prepare a solution of LiOH[1]·H₂O (3.5 eq) in Water (volume equal to THF, 1:1 ratio).[1]

  • Add the aqueous base solution to the THF solution dropwise over 5 minutes.

    • Observation: A slight exotherm may occur; the mixture might turn biphasic initially but should homogenize upon heating.[1]

Step 2: Reaction Phase
  • Heat the reaction mixture to 60°C (external oil bath temperature).

    • Critical Control: Do not exceed 80°C. Anthranilic acids are prone to thermal decarboxylation at high temperatures.[1]

  • Monitor by TLC or HPLC every 2 hours.[1]

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (3:1).[1] The acid product will remain at the baseline or streak; the ester will have high

      
      .[1]
      
    • Completion: Typically requires 4–16 hours depending on scale.[1]

Step 3: Workup & Isolation (The "Isoelectric" Critical Step)
  • Cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF.

    • Result: You will be left with an aqueous slurry of the Lithium carboxylate salt.[1]

  • Dilute with fresh water (approx. 20 mL per gram of starting material).

  • Wash Step: Extract the basic aqueous layer once with Ethyl Acetate (EtOAc) to remove unreacted ester or non-polar impurities.[1] Discard the organic (EtOAc) layer.[1]

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath.

  • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 3.0 – 4.0 .[1]

    • Observation: The product, 2-amino-3-bromo-5-methylbenzoic acid, will precipitate as a solid.[1][5]

    • Why pH 3-4? Going too acidic (pH < 1) may protonate the amine, forming the hydrochloride salt which might be water-soluble.[1] pH 3-4 is near the isoelectric point, maximizing precipitation.[1]

Step 4: Purification
  • Filter the precipitate using a Büchner funnel.[1][6]

  • Wash the filter cake with cold water (3x) to remove residual LiCl salts.[1]

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Visualization (Workflow)[1]

HydrolysisWorkflowStartStart: Ethyl Ester SubstrateDissolveDissolve in THFStart->DissolveAddBaseAdd LiOH (aq) (3.5 eq)Dissolve->AddBaseHeatHeat to 60°C (Monitor TLC)AddBase->HeatCheckIs Ester Consumed?Heat->CheckCheck->HeatNoEvapEvaporate THFCheck->EvapYesWashWash aq. layer with EtOAc (Remove impurities)Evap->WashAcidifyAcidify to pH 3-4 (0°C)Wash->AcidifyFilterFilter & Dry PrecipitateAcidify->FilterEndFinal Product: 2-amino-3-bromo-5-methylbenzoic acidFilter->End

Caption: Operational workflow for the saponification and isolation of the target anthranilic acid derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Rate Steric hindrance from C3-Bromo or poor solubility.[1]Increase temperature to 70°C (max). Switch solvent to 1,4-Dioxane/Water (higher boiling point).[1]
Low Yield (Precipitation) Product is soluble as HCl salt (pH too low) or Li salt (pH too high).[1]Strictly control pH during acidification.[1] Aim for pH 3.5. If no solid forms, extract the acidified aqueous layer with EtOAc, dry, and evaporate.
Decarboxylation Overheating during reaction or drying.[1]Keep reaction <80°C. Dry product under vacuum at <50°C. Confirm identity via NMR (loss of COOH proton).[1]
Emulsion during Workup Amphoteric nature of the product.[1]Saturate the aqueous phase with NaCl (brine) before extraction.[1] Filter through Celite if fine particulates persist.[1]

Analytical Validation

To confirm the identity of 2-amino-3-bromo-5-methylbenzoic acid , look for the following markers:

  • 1H NMR (DMSO-d6):

    • Disappearance of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm).

    • Presence of broad singlet for -COOH (11.0–13.0 ppm).[1]

    • Aromatic signals: Two distinct doublets (or meta-coupled singlets) representing protons at C4 and C6.[1]

    • Methyl singlet at C5 (~2.2 ppm).[1]

  • Mass Spectrometry (ESI-):

    • Expect [M-H]⁻ peak at m/z ~228/230 (characteristic 1:1 bromine isotope pattern).[1]

References

  • Sigma-Aldrich. Product Specification: 2-Amino-3-bromo-5-methylbenzoic acid (CAS 13091-43-5).[1] Retrieved from .[1]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[1][4] Arkivoc, 2018(vii), 308-319.[1][4] Retrieved from .[1]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[7] Journal of Organic Chemistry, 42(5), 918–920. DOI: 10.1021/jo00425a040.[1][7]

  • Santa Cruz Biotechnology. 2-Amino-5-bromo-3-methylbenzoic acid Data Sheet.[1][8] (Note: Isomer reference for structural comparison). Retrieved from .[1]

(Note: While specific literature for the exact hydrolysis of the 3-bromo-5-methyl isomer is proprietary or patent-heavy, the conditions cited above are authoritative for the general class of hindered anthranilic esters.)

Diazotization protocols for Ethyl 2-amino-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Diazotization Strategies for Sterically Congested Anthranilate Derivatives

Executive Summary

This guide details the optimized diazotization protocols for Ethyl 2-amino-3-bromo-5-methylbenzoate (CAS: 13306-25-7) . This substrate presents specific challenges due to the steric congestion at the 2-position (flanked by a 1-ethoxycarbonyl group and a 3-bromo substituent) and the reduced nucleophilicity of the amine caused by the electron-withdrawing nature of the ester and halogen.

We present two distinct methodologies:

  • Method A (Modified Aqueous): A cost-effective, scalable protocol using mineral acid and an organic co-solvent to overcome solubility issues.

  • Method B (Non-Aqueous/Lipophilic): A high-efficiency protocol using tert-butyl nitrite (

    
    -BuONO) in organic media, ideal for small-scale optimization or water-sensitive downstream applications (e.g., anhydrous Sandmeyer reactions).
    

Chemical Context & Challenges

Substrate Analysis:

  • Steric Hindrance: The amine at C2 is "sandwiched" between the ethyl ester (C1) and the bromine atom (C3). This creates a "picket fence" effect, retarding the approach of the nitrosyl cation (

    
    ).
    
  • Solubility: The lipophilic ethyl ester and bromine substituents render the molecule nearly insoluble in standard aqueous HCl, leading to the formation of gummy amine hydrochloride salts that resist diazotization.

  • Electronic Deactivation: The inductive withdrawal (-I) from the bromine and the resonance withdrawal (-M) from the ester reduce the basicity of the amine, requiring strongly acidic conditions or highly electrophilic nitrosating agents.

Workflow Decision Matrix

The following decision tree assists in selecting the appropriate protocol based on scale and downstream requirements.

Diazotization_Workflow Start Start: Ethyl 2-amino-3-bromo-5-methylbenzoate Check_Scale Check Scale & Downstream Target Start->Check_Scale Decision_Aq Target: Large Scale / Cost Sensitive (e.g., Aqueous Sandmeyer) Check_Scale->Decision_Aq Cost/Scale Priority Decision_Org Target: High Value / Anhydrous (e.g., Schiemann / Doyle) Check_Scale->Decision_Org Solubility/Anhydrous Priority Protocol_A Protocol A: Modified Aqueous (HCl + Acetic Acid) Decision_Aq->Protocol_A Protocol_B Protocol B: Non-Aqueous (t-BuONO in MeCN) Decision_Org->Protocol_B Process_A 1. Dissolve in AcOH 2. Add conc. HCl 3. Add NaNO2 (aq) at <5°C Protocol_A->Process_A Process_B 1. Dissolve in MeCN 2. Add p-TsOH (Catalyst) 3. Add t-BuONO dropwise Protocol_B->Process_B Endpoint_A Validation: Starch-Iodide (+) Result: Clear Orange Soln Process_A->Endpoint_A Endpoint_B Validation: TLC / GC-MS Result: Homogeneous Soln Process_B->Endpoint_B

Figure 1: Decision matrix for selecting the optimal diazotization pathway based on process constraints.

Protocol A: Modified Aqueous Diazotization

Rationale: Standard aqueous HCl methods fail because the substrate precipitates as a gummy salt. We utilize Glacial Acetic Acid (AcOH) as a co-solvent to maintain a homogeneous phase during the initial protonation, ensuring the amine is accessible to the nitrosating species.

Materials:

  • Substrate: Ethyl 2-amino-3-bromo-5-methylbenzoate (1.0 equiv)

  • Acid System: Conc. HCl (3.0 equiv) + Glacial Acetic Acid (5 vol relative to substrate)

  • Nitrosating Agent:

    
     (1.1 equiv), dissolved in minimal water (approx. 2.5 M solution)
    
  • Quench: Urea (optional, to destroy excess

    
    )
    

Step-by-Step Methodology:

  • Solubilization: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge the substrate and Glacial Acetic Acid. Stir at room temperature until fully dissolved.

  • Acidification: Cool the mixture to 10–15°C. Add Conc. HCl dropwise. Note: A fine precipitate of the amine hydrochloride may form; this is acceptable if it is a fine suspension, not a gum.

  • Cooling: Lower the internal temperature to 0–5°C using an ice/salt bath.[1]

  • Diazotization: Add the

    
     solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below 5°C .
    
    • Observation: The suspension should gradually thin and become a clear (or slightly translucent) orange/yellow solution as the diazonium salt forms.

  • Digestion: Stir at 0–5°C for 30–45 minutes.

  • Endpoint Validation: Spot an aliquot onto Starch-Iodide paper . An immediate blue/black color confirms the presence of excess nitrous acid (indicating the reaction is not starved of reagent).

  • Destruction of Excess Nitrite: If the downstream reaction is sensitive to oxidation, add small portions of Urea until the Starch-Iodide test is negative.

Critical Parameter: If the mixture remains thick/gummy, add additional water:acetic acid (1:1) to facilitate stirring.[2] Poor stirring leads to local hotspots and decomposition (tar formation).

Protocol B: Non-Aqueous (Doyle) Diazotization

Rationale: For anhydrous downstream applications (e.g., radical borylation or fluorination), water must be excluded. This method uses alkyl nitrites in organic solvents, generating the diazonium species in situ without precipitation.

Materials:

  • Substrate: Ethyl 2-amino-3-bromo-5-methylbenzoate (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous, 10 vol)

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Catalyst:

    
     (1.5 equiv) OR 
    
    
    
    -TsOH (1.0 equiv)

Step-by-Step Methodology:

  • Preparation: Flame-dry the reaction vessel and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the substrate in anhydrous MeCN.

  • Activation: Add the acid catalyst (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    -TsOH). Cool to 0°C .
    • Mechanism Note: The acid catalyzes the release of the nitrosyl cation (

      
      ) from the alkyl nitrite.
      
  • Addition: Add

    
    -BuONO dropwise via syringe. Gas evolution (
    
    
    
    ) is not expected at this stage (if
    
    
    evolves, the diazonium is decomposing).
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1 hour.

  • Usage: The resulting solution contains the diazonium tetrafluoroborate (if

    
     used) or tosylate. It is generally not isolated  due to explosion hazards but reacted immediately (e.g., by adding CuBr for a Sandmeyer bromination).
    

Comparative Data & Troubleshooting

FeatureProtocol A (Aq/AcOH)Protocol B (Organic)
Solubility Moderate (Requires Co-solvent)Excellent
Reaction Time 45-60 mins30-60 mins
Temperature Strict < 5°C0°C

RT
Scalability High (Kg scale)Low/Medium (Reagent cost)
Waste Stream Acidic Aqueous WasteOrganic Waste
Primary Hazard Exotherm / NOx fumesFlammability / Peroxides

Troubleshooting Guide:

  • Problem: Reaction mixture turns dark brown/black.

    • Cause: Decomposition of the diazonium salt (formation of azo-tars) due to high temperature (

      
      ).
      
    • Fix: Check cooling bath efficiency and addition rate.

  • Problem: No reaction (Starch-Iodide negative immediately).

    • Cause:

      
       inactive or amine not protonated.
      
    • Fix: Ensure fresh reagents; ensure pH is < 1.

  • Problem: Red fumes in flask.

    • Cause: Decomposition of Nitrite to

      
       gas.
      
    • Fix: Addition rate of nitrite is too fast; slow down.

Mechanistic Visualization

The following diagram illustrates the critical pathway for the non-aqueous diazotization, highlighting the role of the acid catalyst in generating the active nitrosating species in a lipophilic environment.

Mechanism TBN t-Bu-O-N=O Active [NO]+ (Nitrosyl Cation) TBN->Active Activation Acid Acid Catalyst (H+ or BF3) Acid->Active Intermediate N-Nitrosamine (R-NH-NO) Active->Intermediate + Substrate (Fast) Substrate Substrate (R-NH2) Product Diazonium Salt (R-N2+ X-) Intermediate->Product - H2O / t-BuOH (Irreversible)

Figure 2: Mechanistic pathway for tert-butyl nitrite mediated diazotization.

Safety & Handling (Crucial)

  • Explosion Hazard: Dry diazonium salts of this class (especially with perchlorate or nitrate counter-ions) are shock-sensitive high explosives. Never dry the salt. Always use it as a solution or wet paste.

  • Toxicity: Ethyl 2-amino-3-bromo-5-methylbenzoate and its diazonium derivatives are potential alkylating agents. Use full PPE (gloves, goggles, fume hood).

  • Waste: Quench all diazonium streams with a nucleophile (e.g., phenol or sodium hydroxide/sulfite) before disposal to prevent accumulation in waste drums.

References

  • Organic Syntheses, Coll.[2] Vol. 2, p. 147 (1943). Diazotization of Anthranilic Acid Derivatives. (Foundational protocol for ortho-substituted benzoates). [Link]

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. Journal of Organic Chemistry, 42(14), 2426–2430. (Source for Protocol B / Non-aqueous method). [Link]

  • Filimonov, V. D., et al. (2008). Unusually Stable Arenediazonium Tosylates.[3][4] Organic Letters, 10(18), 3961–3964. (Modern anhydrous stabilization methods). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-amino-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of Ethyl 2-amino-3-bromo-5-methylbenzoate (CAS No. 1171131-04-6). We will address common challenges and frequently asked questions to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Ethyl 2-amino-3-bromo-5-methylbenzoate?

The two primary and most effective methods for purifying this compound are recrystallization and flash column chromatography .

  • Recrystallization is ideal when you have a crude product that is already relatively pure (>90%) and crystalline. It is a highly efficient technique for removing small amounts of impurities and can be scaled up easily.[1]

  • Flash Column Chromatography is the method of choice for separating complex mixtures, isomers, or when the crude product has significant levels of impurities with different polarities.[2] It offers precise separation but can be more time-consuming and solvent-intensive than recrystallization.

Q2: What are the typical impurities I might encounter during the synthesis and purification of this compound?

Impurities largely depend on the synthetic route but commonly include:

  • Unreacted Starting Materials: Precursors used in the bromination or esterification steps.

  • Isomeric Byproducts: Bromination of the aromatic ring can sometimes lead to the formation of isomers with bromine at different positions. These can be particularly challenging to separate.

  • Poly-brominated Species: Over-bromination can result in the addition of more than one bromine atom to the aromatic ring.[3]

  • Residual Reagents: Traces of acids, bases, or brominating agents (e.g., residual bromine) from the reaction. Residual bromine can give the product a distinct yellow or brown color.[3]

  • Hydrolysis Product: The ethyl ester can hydrolyze back to the corresponding carboxylic acid (2-amino-3-bromo-5-methylbenzoic acid), especially if exposed to harsh acidic or basic conditions during workup.

Q3: My crude product has a persistent yellow or brown color. What is the cause and how can I remove it?

This coloration is typically due to one of two sources:

  • Residual Elemental Bromine: Leftover from the bromination step.[3]

  • Oxidation of the Aromatic Amine: Aromatic amines are susceptible to air oxidation, which can form colored impurities.[4]

Solution: Before proceeding with the primary purification, wash the crude organic solution with a mild reducing agent. A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective at quenching residual bromine. For colored impurities that persist, treating a hot solution of your crude product with activated charcoal during recrystallization can be effective.

Q4: How do I choose the best purification strategy for my specific situation?

The optimal strategy depends on the scale of your reaction, the initial purity of your crude material, and the nature of the impurities. The following decision tree provides a logical workflow for selecting the appropriate method.

Purification_Decision_Tree start Crude Ethyl 2-amino-3-bromo-5-methylbenzoate purity_check Assess crude purity (TLC, ¹H NMR) start->purity_check recrystallization Recrystallization (High yield, scalable) purity_check->recrystallization >90% Pure Crystalline Solid chromatography Flash Column Chromatography (High resolution) purity_check->chromatography <90% Pure Oily or Complex Mixture end_product Pure Product (≥98%) recrystallization->end_product isomer_check Are impurities isomers? chromatography->isomer_check standard_chrom Standard Flash Chromatography (e.g., Hexane/EtOAc) isomer_check->standard_chrom No advanced_chrom Advanced Chromatography (Slow gradient, different solvent system, or Prep-HPLC) isomer_check->advanced_chrom Yes standard_chrom->end_product advanced_chrom->end_product

Caption: Workflow for selecting the optimal purification method.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Q: I've dissolved my compound in a hot solvent, but it "oils out" instead of forming crystals upon cooling. What should I do?

Cause: This happens when the solute's melting point is lower than the boiling point of the solvent, or the solution is too concentrated, causing the solute to come out of solution above its melting point.

Solutions:

  • Add More Solvent: The most common fix is to add more hot solvent to the oiled-out mixture to create a less saturated solution, then allow it to cool slowly again.

  • Lower the Solvent Boiling Point: Switch to a solvent or a mixed solvent system with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5]

Q: My compound won't crystallize, even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

Solutions:

  • Scratch the Flask: As mentioned above, scratching the inner surface of the flask with a glass stirring rod can provide a rough surface that promotes nucleation.[5]

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, adding a single tiny crystal can initiate crystallization.

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent under a stream of nitrogen or by gentle heating to increase the solute concentration, then attempt to cool again.

  • Change Solvent System: If all else fails, your chosen solvent may not be appropriate. Evaporate the solvent and try again with a different one.

Q: The purity of my product is still low after recrystallization. What's the problem?

Cause: This usually indicates that the impurities have very similar solubility properties to your target compound in the chosen solvent, leading to co-crystallization.

Solutions: The following flowchart outlines a systematic approach to troubleshooting this issue.

Recrystallization_Troubleshooting start Low Purity After Recrystallization color_check Is the product colored? start->color_check charcoal Perform recrystallization again, adding activated charcoal to the hot solution. Filter hot. color_check->charcoal Yes second_recrystallization Perform a second recrystallization. color_check->second_recrystallization No charcoal->second_recrystallization solvent_change Change the solvent or solvent system to alter impurity solubility. second_recrystallization->solvent_change Purity still low chromatography Switch to column chromatography for better separation. solvent_change->chromatography Purity still low

Caption: Troubleshooting workflow for low purity post-recrystallization.

Column Chromatography Issues

Q: My compound is streaking or tailing on the TLC plate and the column. What is causing this?

Cause: The amino group on your compound is basic and can interact strongly with the acidic silica gel, leading to poor separation and band broadening. This is a very common issue with amines.

Solutions:

  • Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide to your eluent. This neutralizes the acidic sites on the silica gel, preventing strong adsorption of the amine.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or treated silica gel.

  • Check for Insolubility: Streaking can also occur if your compound is not fully soluble in the eluent. Ensure your chosen solvent system completely dissolves the compound.

Q: I'm not getting good separation between my product and a key impurity. How can I improve the resolution?

Cause: The eluent polarity is not optimized for your specific mixture.

Solutions:

  • Adjust Eluent Polarity: The rule of thumb is to aim for a retention factor (Rƒ) of ~0.3 for your target compound on TLC.

    • If spots are too high (Rƒ > 0.5), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).

    • If spots are too low (Rƒ < 0.2), increase the polarity (e.g., increase the proportion of ethyl acetate).

  • Try a Different Solvent System: Sometimes, changing the solvents can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane or toluene can change the interactions with the stationary phase and improve resolution.[6]

  • Optimize Column Parameters: Use a longer, narrower column and a slower flow rate to increase the number of theoretical plates and improve separation efficiency.

Standardized Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude Ethyl 2-amino-3-bromo-5-methylbenzoate in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rƒ of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor their composition using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Tables

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol78PolarGood choice; often used in a mixed system with water.
Methanol65PolarSimilar to ethanol but lower boiling point. Product may be more soluble.[8]
Hexane69Non-polarGood for removing non-polar impurities. Often used with a more polar co-solvent.[9]
Toluene111Non-polarCan be effective for aromatic compounds, but high boiling point can lead to oiling out.
Ethyl Acetate77Mid-polarityA versatile solvent, often used in a mixed system with hexane.[2]
Water100Very PolarCompound is likely insoluble, but useful as an anti-solvent with alcohols.[10]

Table 2: Typical Eluent Systems for Column Chromatography

Eluent SystemTypical Ratio RangePolarityApplication Notes
Hexane / Ethyl Acetate95:5 to 70:30Low to MediumStandard choice for compounds of this polarity. Excellent resolving power.[2]
Dichloromethane / Hexane10:90 to 50:50Low to MediumOffers different selectivity compared to ethyl acetate systems.
Toluene / Ethyl Acetate98:2 to 90:10LowCan be effective for separating aromatic compounds and isomers.
With 0.5-1% TriethylamineN/AN/AAdd to any of the above systems to prevent tailing of the amine product.

References

  • Vertex AI Search. Recrystallization and Crystallization.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • PMC, NIH. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes.
  • Crash Course. Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40.
  • ResearchGate. How can I purify two different-substituted aromatic compounds?.
  • Organic Chemistry II. Electrophilic Aromatic Substitution: Nitration of Methyl benzoate.
  • ChemScene. Ethyl 2-amino-3-bromo-5-methylbenzoate.
  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • University of Colorado Boulder. NITRATION OF METHYL BENZOATE.
  • ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
  • BenchChem. Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde.
  • California State University, Bakersfield. Lab 5: The Effect of pH on Sodium Benzoate.

Sources

Validation & Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Spectrum of Ethyl 2-amino-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structure, offering a rapid and non-destructive method to identify functional groups. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum of Ethyl 2-amino-3-bromo-5-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. By dissecting its vibrational modes and comparing them with structurally related molecules, we can build a comprehensive understanding of its spectral features, ensuring accurate identification and quality control.

The Science of Molecular Vibrations

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. These vibrations, such as stretching and bending, occur at specific frequencies that are characteristic of the bond type, the masses of the connected atoms, and the overall molecular environment. An FTIR spectrum is a plot of absorbed infrared intensity versus frequency (typically expressed in wavenumbers, cm⁻¹), creating a unique "fingerprint" for each molecule.

The interpretation of this fingerprint relies on understanding how different functional groups contribute to the overall spectrum. For a multi-substituted molecule like Ethyl 2-amino-3-bromo-5-methylbenzoate, the final spectrum is a composite of the vibrations from its ester, primary amine, bromo, and substituted benzene ring components.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the data presented is reliable and reproducible, the following standard protocol for solid-state FTIR analysis using the Attenuated Total Reflectance (ATR) technique is recommended.

  • Sample Preparation: Ensure the Ethyl 2-amino-3-bromo-5-methylbenzoate sample is a dry, fine powder to ensure good contact with the ATR crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a diamond ATR accessory.

    • Perform a background scan in the range of 4000–400 cm⁻¹ to account for atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure uniform contact.

    • Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final absorbance spectrum. Perform a baseline correction if necessary.

This self-validating protocol ensures that the obtained spectrum is a true representation of the sample's vibrational properties, free from significant atmospheric or sampling artifacts.

Analysis of the FTIR Spectrum of Ethyl 2-amino-3-bromo-5-methylbenzoate

The structure of Ethyl 2-amino-3-bromo-5-methylbenzoate contains several key functional groups whose characteristic vibrations we expect to observe. We will analyze the spectrum in distinct regions.

Molecular Structure and Key Vibrational Modes

Reference Standards for Ethyl 2-amino-3-bromo-5-methylbenzoate Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and novel pharmaceutical scaffolds, Ethyl 2-amino-3-bromo-5-methylbenzoate (CAS 1171131-04-6) serves as a critical regioselective intermediate.[1] Its analysis presents a specific challenge: distinguishing the 3-bromo-5-methyl isomer from its 5-bromo-3-methyl regioisomer, a common byproduct of uncontrolled bromination.[1]

This guide moves beyond simple catalog listings to objectively compare reference standard grades. It establishes a "Self-Validating" qualification workflow, prioritizing Quantitative NMR (qNMR) as the primary tool for establishing metrological traceability when Certified Reference Materials (CRMs) are unavailable.[1]

Part 1: The Analyte and Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's behavior. Ethyl 2-amino-3-bromo-5-methylbenzoate contains three functional groups that dictate its stability and analytical profile:

  • Primary Amine: Susceptible to oxidation and diazotization.

  • Ethyl Ester: Prone to hydrolysis under basic conditions (forming the free acid).

  • Aryl Bromide: distinct isotopic pattern (

    
    ) useful for MS identification.
    
The Isomer Risk

The primary risk in sourcing this standard is regio-purity .[1]

  • Target: 3-bromo-5-methyl (Steric crowding at C3).[1]

  • Impurity: 5-bromo-3-methyl (Less sterically hindered, thermodynamically favored in some pathways).[1]

  • Impact: Using a standard with the wrong isomer ratio will invalidate potency calculations for downstream API synthesis.

Part 2: Comparative Framework of Reference Standards

The choice of standard depends on the development phase. Do not over-spend on CRMs for early R&D, but do not risk GLP compliance with uncharacterized reagents.

FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Reference Standard Option C: Working Standard (In-House)
Accreditation ISO 17034 (Gold Standard)ISO 17025 or Vendor QCNon-accredited
Traceability SI-traceable (via NIST/BAM)Traceable to Vendor LotTraceable to Option A or B
Content Assignment Mass Balance + qNMR (Certified Value)Chromatographic Purity (Area %)Assumed 100% or "As is"
Uncertainty Explicitly stated (

)
Not usually statedUnknown
Primary Use Method Validation, Instrument CalibrationRoutine QC, ID TestingEarly Process Development
Cost Factor High (10x)Medium (3x)Low (1x)
Recommendation Mandatory for GMP Release/Stability Acceptable for In-Process Control Acceptable for R&D only if qualified

Part 3: Experimental Validation (The Self-Validating Protocol)

Protocol 1: Orthogonal Purity Assessment (HPLC-UV)

Objective: Determine chromatographic purity and separate regioisomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents amine tailing).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (ester carbonyl).

  • Success Criteria: Main peak >98.0% area. Resolution (

    
    ) > 2.0 between the 3-bromo and 5-bromo isomers.[1]
    
Protocol 2: Content Assignment via qNMR (The "Absolute" Method)

Objective: Assign a potency value (% w/w) to the standard without needing an external standard of the same molecule. This relies on the principle that NMR signal intensity is molar-proportional.[1]

  • Internal Standard (IS): Use TraceCERT® Maleic Acid or Dimethyl Sulfone (high purity, non-hygroscopic).

  • Solvent: DMSO-

    
     (prevents ester hydrolysis compared to 
    
    
    
    ).[1]
  • Acquisition:

    • Relaxation delay (

      
      ) 
      
      
      
      5
      
      
      
      
      (typically 30s) to ensure full magnetization recovery.
    • Pulse angle: 90°.

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is weighed mass, and
    
    
    is purity.

Part 4: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting and qualifying the reference standard based on your laboratory's regulatory requirement.

ReferenceStandardWorkflow Start Start: Define Analytical Goal IsGMP Is this for GMP Release or Final Product Formulation? Start->IsGMP CheckCRM Is an ISO 17034 CRM Available? IsGMP->CheckCRM Yes BuyAnalytical Purchase Analytical Grade (>98% HPLC Purity) IsGMP->BuyAnalytical No (R&D/Screening) BuyCRM Purchase CRM (Primary Standard) CheckCRM->BuyCRM Yes CheckCRM->BuyAnalytical No Qualify Perform In-House Qualification (The 'Bridge' Step) BuyAnalytical->Qualify If used for Quantitation Exp_HPLC Exp 1: HPLC-UV (Check Isomer Purity) Qualify->Exp_HPLC Exp_NMR Exp 2: qNMR (Assign Absolute Content) Qualify->Exp_NMR Release Release as Qualified Secondary Standard Exp_HPLC->Release Pass (>98%) Exp_NMR->Release Content Assigned

Figure 1: Decision tree for selecting and qualifying Ethyl 2-amino-3-bromo-5-methylbenzoate standards. Note the critical "Bridge" step where analytical grade material is upgraded to a quantitative standard via qNMR.

Part 5: Troubleshooting & Stability

IssueObservationRoot CauseCorrective Action
Shift in Retention Time Peak moves earlier over timeHydrolysis of Ethyl Ester to AcidStore standard in desiccator at -20°C. Avoid aqueous solvents for stock prep.[1]
Doublet Peak Split peak apexSeparation of 3-Br and 5-Br isomersOptimize gradient slope.[1] Verify regiochemistry via 1D-NOESY NMR.
Low Assay Value qNMR < 95% but HPLC > 99%Inorganic salts or solvent entrapmentHPLC only sees UV-active compounds.[1] qNMR reveals the "true" mass. Use qNMR value for calculations.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] (2005).[3][5][6] Defines validation parameters including specificity and linearity. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[7] Establishes the hierarchy of CRMs. [Link]

  • Pauli, G. F., et al. "The importance of quantitative NMR (qNMR) in natural product analysis and reference standard qualification." Journal of Natural Products, 75(4), 834-851.[1] (2012). Validates qNMR as a primary ratio method.[8] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of Ethyl 2-amino-3-bromo-5-methylbenzoate

[1]

CAS Number: 1171131-04-6 Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol [1][2][3]

Executive Summary & Core Directive

The Core Safety Directive: Ethyl 2-amino-3-bromo-5-methylbenzoate is a halogenated aromatic amine .[1] Unlike standard organic waste, this compound contains a bromine substituent that strictly dictates its disposal pathway.[1]

Why This Matters:

  • Halogen Content: You cannot dispose of this in standard "Non-Halogenated" solvent streams.[1] Doing so contaminates fuel-blending waste streams, potentially damaging incinerators or violating EPA restrictions on Halogenated Organic Compounds (HOCs).[1]

  • Amine Functionality: As a primary aniline derivative, it is basic.[1] It must not be mixed with strong oxidizing acids (e.g., Nitric Acid) in waste containers to prevent exothermic runaway or formation of toxic nitrated byproducts.

This guide outlines a self-validating protocol to ensure this compound is isolated, labeled, and destroyed via high-temperature incineration with scrubber systems.[1]

Hazard Assessment (GHS Standards)

Before handling waste, verify the hazards.[1] This compound is an intermediate often used in kinase inhibitor synthesis and possesses significant irritation potential.[1]

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedDo not generate dust.[1] Use a balance enclosure.
Skin Irritation H315 Causes skin irritationDouble-glove (Nitrile) is required.[1]
Eye Irritation H319 Causes serious eye irritationChemical splash goggles are mandatory; safety glasses are insufficient for liquid handling.[1]
STOT-SE H335 May cause respiratory irritationAll solid weighing must occur inside a fume hood.[1]

Data grounded in GHS classification for brominated aniline derivatives [1, 2].[4]

Pre-Disposal: The "Self-Validating" Segregation System[1]

To ensure safety, you must validate the state of the waste before binning. Use this logic gate:

  • Is it Solid? (Pure compound, contaminated paper towels, weighing boats)

    • Action: Go to Stream A (Solid Halogenated) .[1]

  • Is it Liquid? (Mother liquor, reaction solvent, washings)

    • Action: Go to Stream B (Liquid Halogenated) .[1]

  • Validation Check: Does the label explicitly say "Halogenated"? If not, stop.

Compatibility Warning
  • DO NOT MIX WITH: Strong oxidizers (Peroxides, Nitric Acid), Acid Chlorides (violent reaction with amine), or Alkali Metals.

  • ACCEPTABLE MIXTURES: Dichloromethane (DCM), Chloroform, Ethyl Acetate (if routed to halogenated waste), Ethanol.[1]

Step-by-Step Disposal Protocols

Stream A: Solid Waste (Pure Compound & Debris)

Applies to: Expired solids, contaminated gloves, silica gel from columns, filter paper.[1]

  • Containment: Collect solids in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double-Bagging: Place the primary bag inside a secondary bag to prevent micro-perforations from silica or glass debris.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "Solid Debris contaminated with Ethyl 2-amino-3-bromo-5-methylbenzoate."[1]

    • Hazard Check: Check "Toxic" and "Irritant."[1]

  • Storage: Place the bag in the Solid Waste Drum designated for incineration. Do not use the regular trash.[1]

Stream B: Liquid Waste (Solutions & Rinses)

Applies to: Reaction mixtures, rotovap condensates, glassware rinses.[1]

  • Solvent Selection: If dissolving solid residue for disposal, use Dichloromethane (DCM) or Acetone .[1]

    • Scientist's Note: While Acetone is non-halogenated, once it dissolves this brominated compound, the entire volume becomes Halogenated Waste.

  • Transfer: Pour into the Halogenated Solvent Carboy (typically red or yellow safety cans in the US).

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

  • pH Check (Crucial): If the solution is acidic (e.g., from a reaction workup), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the waste drum to prevent gas generation.

Stream C: Glassware Decontamination
  • Triple Rinse: Rinse the flask 3 times with a small volume of Acetone or Ethanol.[1]

  • Disposal of Rinse: Pour all three rinses into the Halogenated Liquid Waste container.

  • Final Wash: Once triple-rinsed, the glassware can be washed in a standard sink with detergent.[1]

Decision Workflow Diagram

The following diagram illustrates the critical decision points to prevent cross-contamination of waste streams.

DisposalWorkflowStartWaste Generation:Ethyl 2-amino-3-bromo-5-methylbenzoateStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Silica)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquor, Rinses)StateCheck->LiquidSolutionSolidBagDouble Bag inPolyethyleneSolid->SolidBagLiquidSolventDissolved in Solvent?Liquid->LiquidSolventDestructionRoute to: HALOGENATEDWaste StreamSolidBag->DestructionHaloCheckIs Solvent Halogenated?(e.g., DCM) or Non-Halo?LiquidSolvent->HaloCheckHaloCheck->DestructionRegardless of solvent,bromine content dictates streamIncinerationFinal Disposal:High-Temp IncinerationDestruction->Incineration

Figure 1: Decision matrix for segregating brominated aromatic waste. Note that the presence of the bromine atom forces the entire solution into the Halogenated stream, regardless of the carrier solvent.[1]

Regulatory & Compliance (US EPA/RCRA)

While this specific CAS is not explicitly listed on the RCRA "P" or "U" lists (commercial chemical products), it is regulated under general hazardous waste characteristics:

  • Waste Code Determination:

    • If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable) .[5]

    • Due to Bromine content: It falls under Halogenated Organic Compounds (HOCs) .[1] Land disposal is prohibited unless treated (incinerated) [3].[1]

  • Generator Status: Ensure the mass of this waste is added to your monthly hazardous waste generation totals (VSQG, SQG, or LQG status).

Emergency Procedures

Spill Cleanup (Solid):

  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Nitrile gloves, lab coat, safety goggles, and N95 respirator (if outside a hood).

  • Cover spill with wet paper towels to prevent dust dispersion.[1]

  • Scoop into a bag and label as Hazardous Waste .[1]

  • Clean area with soap and water; dispose of cleaning materials as hazardous waste.[1]

Spill Cleanup (Liquid):

  • Absorb with vermiculite or spill pads.[1]

  • Do not use sawdust (combustible).[1]

  • Place saturated absorbents into the Solid Halogenated Waste bin.

References

  • PubChem. (2025).[1][4] Methyl 2-amino-5-bromo-3-methylbenzoate Compound Summary (CID 2763413).[1][4] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR Part 268).[1][Link]

Personal Protective Equipment & Handling Guide: Ethyl 2-amino-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Unknown" Hazard Principle

As researchers, we often handle intermediates like Ethyl 2-amino-3-bromo-5-methylbenzoate (CAS: 1171131-04-6) where specific toxicological data is sparse. In the absence of a compound-specific LD50, you must apply the Structure-Activity Relationship (SAR) safety protocol.

This molecule contains three distinct functional groups that dictate our safety strategy:

  • Aniline Moiety (Amino group): High potential for skin sensitization and methemoglobinemia upon absorption.

  • Organobromine: Increases lipophilicity, facilitating dermal absorption and classifying the waste as "Halogenated."

  • Benzoate Ester: Generally an irritant, but susceptible to hydrolysis.

Core Directive: Treat this compound as a Category 3 Acute Toxin and a Sensitizer . All handling requires full barrier protection to prevent "silent" dermal absorption.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents specific risks that generic "lab safety" rules fail to address.

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Dermal) High Risk. The brominated ring enhances lipid solubility, allowing the aniline motif to bypass the stratum corneum.Systemic absorption leading to potential blood toxicity (cyanosis).
Respiratory Irritation Moderate Risk. Fine crystalline dust is easily aerosolized during weighing.Mechanical and chemical irritation of the alveoli (H335).
Ocular Damage High Risk. Amines are basic; contact with the cornea can cause immediate protein denaturation.Chemical burns/Severe irritation (H319).
Static Sensitivity Operational Risk. Brominated solids often carry high static charge, causing "fly-away" powder.Contamination of balance area and cuffs.

Personal Protective Equipment (PPE) Specifications

Standard latex gloves are insufficient for halogenated aromatics. You must utilize a self-validating barrier system.[1]

The PPE Matrix
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile (0.11mm min) Outer Layer: Sacrificial barrier. Inner Layer: The "Validating" layer. If the inner glove shows any discoloration, the outer layer has failed. Latex is permeable to aromatic esters.
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary. If working outside a hood (e.g., balance cleaning), a P100/N95 particulate respirator is mandatory to block dust.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that can drift behind lenses. Goggles provide a sealed environment.
Body Defense Tyvek® Lab Coat / Sleeves Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dust and is disposable, preventing cross-contamination in communal areas.
Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct equipment based on the scale of your operation.

PPE_Decision_Matrix Start START: Define Operation Scale Scale_Check Is quantity > 500mg? Start->Scale_Check Low_Scale Standard Protocol: Double Nitrile + Safety Glasses + Fume Hood Scale_Check->Low_Scale No (<500mg) High_Scale High Exposure Risk Scale_Check->High_Scale Yes (>500mg) Validation Self-Validation: Check Inner Glove for Staining every 30 mins Low_Scale->Validation Advanced_PPE Advanced Protocol: Tyvek Sleeves + Goggles + Static Control Gun High_Scale->Advanced_PPE Advanced_PPE->Validation

Caption: Decision matrix for selecting PPE intensity based on quantity handled. Note the mandatory validation step.

Operational Workflow: The "Zero-Contact" Protocol

Trusting the PPE is not enough; you must minimize the challenge to it.

Phase A: Preparation (The Static Check)
  • Ionization: If available, use an anti-static gun on the weighing boat and spatula. Brominated compounds are notorious for static cling.

  • Barrier Setup: Place a disposable absorbent mat (pig mat) in the fume hood. This defines your "Hot Zone."

Phase B: Active Handling (Weighing & Transfer)
  • The Transfer: Do not pour from the bottle. Use a stainless steel spatula.

  • The "Tap" Method: Gently tap the spatula against the weighing boat to dislodge powder. Never blow on the powder.

  • Solvent Addition: Add solvent (e.g., DCM, Ethyl Acetate) immediately after weighing to dissolve the dust hazard. Once in solution, the respiratory risk drops, but the permeation risk increases.

Phase C: Decontamination
  • Wipe Down: Use a tissue wetted with acetone to wipe the balance and the "Hot Zone" mat.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside of the gloves never touches your skin.

Diagram 2: Operational Safety Workflow

Handling_Workflow Setup 1. Setup Hot Zone (Absorbent Mat) Weigh 2. Weighing (Minimize Static) Setup->Weigh Don PPE Solubilize 3. Solubilization (Capture Dust) Weigh->Solubilize Add Solvent Check Spill? Weigh->Check React 4. Reaction (Closed System) Solubilize->React Heat/Stir Waste 5. Disposal (Halogenated Stream) React->Waste Quench Check->Setup Decon

Caption: Linear workflow emphasizing the transition from solid (dust hazard) to solution (permeation hazard).

Disposal & Emergency Response

Because of the Bromine atom, this chemical cannot be treated as standard organic waste.

Waste Classification[2][3]
  • Stream: Halogenated Organic Waste .[2][3]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is labeled Halogenated. Mixing increases disposal costs significantly and can violate EPA/local regulations [1].

  • Labeling: Clearly mark "Contains Brominated Organics" on the tag.

Emergency Spill Procedures
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen), then scoop into a bag.

  • Solution Spill: Cover with an absorbent pad.

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.

    • Contraindication:Do NOT use alcohol/acetone to wash skin. This acts as a vehicle, driving the brominated aniline deeper into the dermis [2].

References

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline Hazard Summary (Analogous Functional Group). National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.